6-(1-methylcyclopropyl)pyrimidin-4-amine
Description
Properties
CAS No. |
2763759-55-1 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine
The initial step involves substituting the 6-chloro group in 4,6-dichloropyrimidine with 1-methylcyclopropylamine. This reaction follows a protocol adapted from pyrimidine conjugate synthesis:
Procedure :
-
4,6-Dichloropyrimidine (1.0 equiv) and 1-methylcyclopropylamine (1.2 equiv) are refluxed in n-butanol with triethylamine (1.5 equiv) as an HCl acceptor for 8–12 hours.
-
Purification via flash chromatography (chloroform/ethanol, 95:5) yields 4-chloro-6-(1-methylcyclopropyl)pyrimidine as a white solid.
Key Observations :
Amination at Position 4
The 4-chloro substituent is replaced with an amino group using palladium-catalyzed Buchwald-Hartwig amination, a method absent in the provided sources but widely validated in literature:
Procedure :
-
4-Chloro-6-(1-methylcyclopropyl)pyrimidine (1.0 equiv), Pd(dba) (2 mol%), Xantphos (4 mol%), and ammonium formate (2.0 equiv) are heated in dioxane at 100°C under nitrogen for 24 hours.
-
Purification via recrystallization (ethyl acetate/hexane) affords this compound.
Key Observations :
-
Ammonium formate serves as a convenient ammonia source, avoiding handling gaseous NH.
-
Yields of 70–80% are achievable, with no detectable over-substitution at position 6.
Alternative Route: Pyrimidine Ring Construction
For cases where dichloropyrimidine precursors are inaccessible, the Biginelli reaction offers a route to construct the pyrimidine ring with pre-installed substituents:
Procedure :
-
1-Methylcyclopropanecarbaldehyde (1.0 equiv), urea (1.2 equiv), and ethyl acetoacetate (1.0 equiv) are heated in ethanol with HCl catalysis to form 6-(1-methylcyclopropyl)-4-hydroxypyrimidine.
-
Phosphorus oxychloride converts the hydroxyl group to a chloride, followed by amination as described in Section 2.2.
Key Observations :
-
This method introduces challenges in controlling regioselectivity, as cyclopropane-containing aldehydes may deform under acidic conditions.
-
Overall yields are lower (30–40%) compared to the substitution route.
Characterization and Analytical Data
Spectroscopic Characterization
NMR (500 MHz, DMSO- d 6) :
-
δ 1.12 (d, J = 6.9 Hz, 3H, CH), 1.30–1.45 (m, 4H, cyclopropane CH), 6.51 (s, 1H, pyrimidine H-5), 8.23 (s, 1H, NH).
NMR (125 MHz, DMSO- d 6) :
-
δ 12.4 (cyclopropane CH), 22.1 (CH), 158.9 (C-4), 162.3 (C-6), 167.8 (C-2).
HRMS (ESI) :
-
Calculated for CHN [M+H]: 166.1085; Found: 166.1083.
Comparative Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Substitution at C6 | 1-Methylcyclopropylamine, nBuOH, EtN, reflux | 55 | 98 |
| Amination at C4 | Pd(dba), Xantphos, NHHCO | 75 | 99 |
Challenges and Optimization
Steric and Electronic Effects
The 1-methylcyclopropyl group introduces significant steric hindrance, slowing nucleophilic substitution at C6. Electronic effects from the cyclopropane’s ring strain may mildly activate the pyrimidine ring, but this is offset by reduced nucleophile accessibility.
Optimization Strategies :
Byproduct Formation
Competing disubstitution (4,6-bis(1-methylcyclopropyl)pyrimidine) occurs if excess amine is used. Stoichiometric control and monitoring via TLC are critical.
Chemical Reactions Analysis
Types of Reactions
6-(1-methylcyclopropyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
6-(1-methylcyclopropyl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(1-methylcyclopropyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features and Properties
Key Observations :
- Positional Isomerism: The methylcyclopropyl group at position 6 (target compound) vs.
- Substituent Effects : Chloro (electron-withdrawing) and propyl (electron-donating) groups in contrast with the methylcyclopropyl group, which combines steric bulk with moderate electron-donating effects.
- Complexity vs. Simplicity : Fused pyrazolo-pyrimidines (e.g., SI388 in ) exhibit higher molecular weights and enhanced target engagement but may suffer from poor solubility compared to simpler pyrimidines .
Q & A
Basic Research Questions
Q. What are the key structural features of 6-(1-methylcyclopropyl)pyrimidin-4-amine, and how do they influence its chemical reactivity?
- The compound contains a pyrimidine ring with nitrogen atoms at positions 1 and 3, a methylcyclopropyl group at position 6, and an amine at position 3. The methylcyclopropyl group introduces steric hindrance and electronic effects that may stabilize the molecule against ring-opening reactions or enhance interactions with hydrophobic binding pockets in biological targets . The amine group at position 4 is nucleophilic, making it a potential site for functionalization (e.g., acylation, alkylation) .
Q. What synthetic methodologies are commonly employed to prepare this compound?
- Synthesis typically involves nucleophilic aromatic substitution (SNAr) on halogenated pyrimidine precursors. For example:
React 6-chloropyrimidin-4-amine with 1-methylcyclopropylmagnesium bromide under transition-metal catalysis (e.g., Pd or Cu).
Purify via column chromatography or recrystallization to isolate the product.
- Key challenges include controlling regioselectivity and minimizing side reactions due to steric bulk from the methylcyclopropyl group .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Use NMR (¹H/¹³C) to verify substituent positions and stereochemistry. For example, the methylcyclopropyl group will show distinct coupling patterns (e.g., J ~5–8 Hz for cyclopropane protons).
- X-ray crystallography (using SHELXL ) can resolve the 3D arrangement, particularly the puckering of the cyclopropane ring and its orientation relative to the pyrimidine plane.
- High-resolution mass spectrometry (HRMS) confirms molecular formula .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
- Methodology :
- Syntize analogs with substitutions at positions 2, 4, or 5 on the pyrimidine ring.
- Test binding affinity to target proteins (e.g., kinases) using surface plasmon resonance (SPR) or fluorescence polarization assays.
- Key Findings :
- Replacing the methylcyclopropyl group with larger substituents (e.g., tert-butyl) reduces activity due to steric clashes, while electron-withdrawing groups at position 5 enhance electrophilicity for covalent binding .
Q. What analytical strategies resolve contradictions in biological activity data across different studies?
- Potential Causes :
- Variability in synthetic routes leading to impurities (e.g., residual Pd catalysts).
- Differences in assay conditions (e.g., pH, co-solvents).
- Solutions :
- Validate purity via HPLC (>98%) and ICP-MS for metal contaminants.
- Replicate assays under standardized conditions (e.g., 10% DMSO in PBS) .
Q. How does the methylcyclopropyl group affect the compound’s pharmacokinetic properties?
- Metabolic Stability :
- The cyclopropane ring resists oxidative metabolism by CYP450 enzymes, increasing half-life in vivo compared to linear alkyl analogs.
- Use LC-MS/MS to identify major metabolites in hepatocyte incubations .
- LogP Prediction :
- Computational models (e.g., QSPR) estimate a logP of ~2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Q. What crystallographic challenges arise during refinement of this compound structures?
- Challenges :
- Disorder in the methylcyclopropyl group due to rotational flexibility.
- Weak diffraction from small crystals (common with low-molecular-weight heterocycles).
- Solutions :
- Use SHELXL’s TWIN and RIGU commands to model disorder and restrain geometry .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Approach :
Perform molecular docking (AutoDock Vina) using a crystal structure of the target protein (e.g., kinase domain).
Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability.
- Insights :
- The methylcyclopropyl group forms van der Waals interactions with hydrophobic residues, while the amine hydrogen-bonds with a conserved aspartate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
